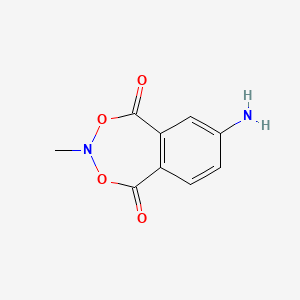

N-Methyl-4-amino-phthalimide

Description

Contextualization of Phthalimide (B116566) Derivatives in Contemporary Photochemistry and Materials Science

Phthalimide derivatives represent a versatile class of compounds with a broad spectrum of applications in both photochemistry and materials science. longdom.orgresearchgate.net The inherent electronic properties of the phthalimide framework, featuring a planar cyclic structure with an imide functional group, make these compounds ideal candidates for creating materials with specific functions. longdom.org In photochemistry, phthalimides are known to participate in various reactions, including hydrogen abstraction, cycloaddition, and photoinduced electron transfer (PET). researchgate.netrsc.org

In the realm of materials science, phthalimide derivatives are integral to the synthesis of polymers, dyes, and organic semiconductors. longdom.org Their rigid structure and strong electron-withdrawing characteristics contribute to the development of high-performance materials. researchgate.net Notably, they are used as emitters in organic light-emitting diodes (OLEDs) and as components in electrochromic materials, which change color upon electrochemical reduction. nih.govmdpi.com The ability to modify the phthalimide structure, such as by introducing substituents on the aromatic ring or the nitrogen atom, allows for the fine-tuning of their photophysical and electronic properties to suit specific applications. longdom.orgnih.gov

Significance of N-Methylation in 4-Aminophthalimide (B160930) Core Structures

The introduction of a methyl group to the nitrogen atom of the 4-aminophthalimide core, a process known as N-methylation, significantly influences the compound's properties. This modification is a key strategy for altering the molecule's solubility, crystallinity, and, most importantly, its photophysical behavior.

N-methylation impacts the electronic environment of the phthalimide system. For instance, the methyl substitution of the amide hydrogen in 4-aminophthalimide leads to a bathochromic (red) shift of about 7 nm in the absorption peak, while causing a negligible hypsochromic (blue) shift in the fluorescence peak. nuph.edu.ua This alteration of the molecular dipole moment upon optical excitation is a critical factor in the compound's solvatochromic properties, where the emission color changes with the polarity of the solvent. rsc.org The minimal steric bulk of the methyl group is particularly advantageous in applications like fluorescence probes or sensors, where minimizing steric hindrance is crucial.

Overview of Key Research Areas and Methodologies for N-Methyl-4-amino-phthalimide

Research on this compound is multifaceted, primarily focusing on its synthesis, photophysical characterization, and applications.

Synthesis: The preparation of this compound can be achieved through several routes. One common method involves the reaction of phthalic anhydride (B1165640) with methylamine (B109427). chembk.comlongdom.org Another approach starts with the nitration of N-methylphthalimide to produce 4-nitro-N-methylphthalimide, which is then reduced to form the final product. researchgate.net Variations in synthetic methods aim to improve yield and purity, such as using hydrobromic acid and a bromine salt for bromination reactions to create derivatives. google.com

Photophysical Studies: A significant area of research involves the investigation of the compound's photophysical properties, particularly its solvatochromism. lookchem.comchemicalbook.com Methodologies such as steady-state and time-resolved fluorescence spectroscopy, laser flash photolysis, and UV-vis spectroscopy are employed to characterize its behavior in different solvent environments. chemicalbook.comsigmaaldrich.com These studies have revealed that this compound is a highly solvatochromic fluorescent dye, and its sensitivity to solvent polarity is a key characteristic. rsc.orgresearchgate.net

Applications: The unique properties of this compound have led to its use in several advanced applications:

Fluorescent Probes and Sensors: Its sensitivity to the local environment makes it an excellent fluorescent probe for studying molecular interactions and the polarity of microenvironments. lookchem.comconicet.gov.ar It has been used to detect and analyze various substances in analytical chemistry. lookchem.com

Organic Light-Emitting Diodes (OLEDs): The compound's fluorescent properties are leveraged in the development of materials for OLEDs, contributing to advancements in display technology. lookchem.com

Materials Science: It serves as a building block for creating advanced materials with tunable optical and electronic properties for applications in sensors and optoelectronic devices. lookchem.com

Interactive Data Tables

Below are tables summarizing key data related to this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8N2O2 | chembk.comlookchem.com |

| Molar Mass | 176.17 g/mol | chembk.comlookchem.com |

| Melting Point | 246-248 °C | chembk.comlookchem.com |

| Density | 1.411 g/cm³ (Predicted) | chembk.com |

| Boiling Point | 368.3 °C (Predicted) | chembk.com |

| Technique | Observation | Source |

|---|---|---|

| Fluorescence | Exhibits strong solvatochromism, with emission color dependent on solvent polarity. | lookchem.comrsc.org |

| UV-Vis Absorption | Methylation of the amide hydrogen causes a ~7 nm bathochromic shift in the absorption peak compared to 4-aminophthalimide. | nuph.edu.ua |

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O4 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

7-amino-3-methyl-2,4,3-benzodioxazepine-1,5-dione |

InChI |

InChI=1S/C9H8N2O4/c1-11-14-8(12)6-3-2-5(10)4-7(6)9(13)15-11/h2-4H,10H2,1H3 |

InChI Key |

XQMJQMIXRDONPB-UHFFFAOYSA-N |

Canonical SMILES |

CN1OC(=O)C2=C(C=C(C=C2)N)C(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methyl 4 Amino Phthalimide

Established Synthesis Routes to N-Methyl-4-amino-phthalimide and Precursors

The synthesis of this compound can be achieved through several reliable pathways, primarily involving the construction of the N-methylated imide ring followed by the introduction or modification of the amino group.

A prevalent and well-documented route to this compound begins with more readily available precursors like phthalic anhydride (B1165640). This multi-step process involves the initial formation of an N-methylated and nitrated phthalimide (B116566) intermediate, which is subsequently reduced to the target compound.

The first stage involves the reaction of phthalic anhydride with an aqueous methylamine (B109427) solution, typically in a solvent like toluene, to produce N-methylphthalimide with high conversion and yield. researchgate.netscribd.com Following the formation of the N-methylphthalimide core, a nitro group is introduced onto the aromatic ring at the 4-position. This nitration is commonly carried out using a mixture of concentrated sulfuric acid and nitric acid. researchgate.netscribd.com Research has shown that reaction conditions, such as temperature and reactant ratios, are crucial for achieving high yields of the desired 4-nitro isomer. researchgate.netgoogle.comgoogle.comgoogle.com

The final step in this sequence is the reduction of the 4-nitro-N-methylphthalimide intermediate to yield this compound. This transformation is typically accomplished via catalytic hydrogenation. google.com Common catalysts for this reduction include palladium on carbon (Pd/C) or Raney nickel, performed under hydrogen pressure in a polar solvent such as dimethylformamide. google.com This method is effective for converting the nitro group to the primary amine without affecting the phthalimide ring structure.

| Precursor | Reagents | Temperature | Duration | Yield of 4-nitro-NMP | Reference |

| N-Methylphthalimide | H₂SO₄ / HNO₃ | 55-60°C | 4 hours | 81% | researchgate.net |

| N-Methylphthalimide | H₂SO₄ / HNO₃ in CH₂Cl₂ | 41°C then 90°C | 3 hours | 90% (of product mixture) | google.comgoogle.com |

Table 1. Representative Conditions for the Nitration of N-Methylphthalimide.

An alternative synthetic approach involves the direct methylation of 4-aminophthalimide (B160930), which already possesses the required amino functionality. This method falls under the category of N-alkylation of imides, a well-established reaction in organic chemistry. organic-chemistry.org

In this strategy, 4-aminophthalimide is treated with a suitable methylating agent, such as methyl iodide or dimethyl sulfate. The reaction is conducted in the presence of a base, which deprotonates the imide nitrogen, making it a more potent nucleophile. Common bases for this purpose include potassium carbonate or potassium hydroxide. organic-chemistry.orgresearchgate.net The resulting phthalimide anion then undergoes a nucleophilic substitution reaction with the methylating agent to form the N-methyl bond. This method is analogous to the Gabriel synthesis of primary amines, where potassium phthalimide is alkylated. oup.com Mechanochemical methods, using ball milling under solvent-free conditions, have also been shown to be effective for the N-alkylation of phthalimides. nih.gov

Functionalization and Derivatization Strategies

This compound possesses two primary sites for further chemical modification: the imide nitrogen and the exocyclic amino group. This dual reactivity allows for its use as a scaffold in the construction of more complex molecules.

While the imide nitrogen is already methylated in the parent compound, the exocyclic 4-amino group can undergo further N-alkylation. The extent of this alkylation can be controlled by the choice of reagents and reaction conditions. Research has shown that when this compound is treated with alkyl halides under phase-transfer catalysis, mono-alkylation at the amino group is the predominant outcome. researchgate.net Conversely, using more reactive alkylating agents like alkyl sulfonates tends to favor the formation of the di-alkylated derivative. researchgate.net This differential reactivity provides a valuable tool for selectively synthesizing mono- or di-substituted analogues.

| Alkylating Agent | Conditions | Predominant Product | Reference |

| Alkyl Halides | Phase Transfer Catalysis | Mono-N-alkylation at NH₂ | researchgate.net |

| Alkyl Sulfonates | Not specified | Di-N-alkylation at NH₂ | researchgate.net |

Table 2. Selective N-Alkylation at the Amino Moiety of this compound.

The primary amino group at the 4-position is a key site for a variety of chemical transformations beyond the N-alkylation described above. It can readily react with electrophiles, allowing for the introduction of a wide range of functional groups.

For instance, the synthesis of 4-(N,N-dimethyl)amino-N-methylphthalimide has been reported, which involves the exhaustive methylation of the amine hydrogens. researchgate.net This transformation highlights the nucleophilic character of the amino group. Other standard amine derivatizations, such as acylation with acyl chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to form sulfonamides, are also feasible transformations, further expanding the molecular diversity accessible from this scaffold.

The unique photophysical properties of the this compound core, particularly its strong fluorescence, make it an attractive building block for the construction of complex, functional molecules. researchgate.net Its solvatochromic nature, where the emission wavelength is sensitive to solvent polarity, is particularly valuable for its use in fluorescent probes. researchgate.net

A significant application is its incorporation into novel amino acids to serve as small, environment-sensitive fluorescent probes. nih.govnih.gov These specialized amino acids can be integrated into peptides, such as transmembrane fragments of receptors, allowing researchers to study the local polarity of the peptide's environment within a lipid bilayer via fluorescence readout. nih.govnih.gov The small size of the 4-aminophthalimide chromophore makes it an excellent, minimally perturbative substitute for naturally fluorescent amino acids like tryptophan. nih.govnih.gov Furthermore, the compound serves as a crucial intermediate in the synthesis of various dyes and other complex organic molecules, underscoring its role as a versatile molecular building block. google.com

Mechanistic Studies of Chemical Reactivity and Transformations

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the imide ring, the N-methyl group, and the amino group on the phthaloyl moiety. Mechanistic studies provide fundamental insights into how this compound engages in chemical transformations, revealing the underlying kinetics and electronic processes.

Reaction Kinetics and Pathways of Imide Linkage Cleavage

The cleavage of the imide bond in N-substituted phthalimides is a critical transformation, often employed in synthetic chemistry for the deprotection of amines. The reaction typically proceeds via nucleophilic attack on one of the carbonyl carbons of the imide ring.

Studies on the aminolysis of phthalimide and its N-substituted derivatives have elucidated the kinetics and mechanisms of this cleavage. The reaction with amines, such as methylamine, involves a two-step process. cdnsciencepub.com The first, rapid step is the nucleophilic attack by the amine on an imide carbonyl group, leading to the opening of the imide ring and the formation of an N-methylamido group and a phthalamido linkage. cdnsciencepub.com This is followed by a second, intramolecularly catalyzed step where the newly formed N-methylamido group assists in the hydrolysis or aminolysis of the remaining phthalamido bond, releasing the primary amine. cdnsciencepub.com

The kinetics of these reactions are influenced by the nature of the attacking amine and the reaction conditions. For instance, in the aminolysis of N-substituted phthalimides, different mechanisms such as diffusion-controlled trapping and preassociation stepwise mechanisms have been proposed. rsc.org The reactivity is also dependent on whether the phthalimide is in its non-ionized or ionized form. rsc.org Catalysis plays a significant role; studies have identified intermolecular general acid (GA) and general base (GB) catalysis in these reactions. rsc.orgscispace.com Specific-base catalysis has also been observed in the cleavage of ionized N-substituted phthalimides. rsc.org

Table 1: Proposed Mechanistic Pathways in Phthalimide Cleavage

| Proposed Mechanism | Description | Applicable Conditions |

|---|---|---|

| Stepwise Mechanism | Involves a pre-association step before the rate-determining step. | Aminolysis of ionized phthalimides. rsc.org |

| Diffusion-Controlled Trapping | The reaction rate is limited by the rate at which reactants diffuse together. | Aminolysis of non-ionized phthalimides. rsc.org |

| Intramolecular Catalysis | A functional group within the molecule accelerates the reaction. | Cleavage of the second phthalamido bond after initial ring opening. cdnsciencepub.com |

Electron Transfer Mechanisms in Derivatization Reactions

Derivatization reactions of this compound can proceed through electron transfer (ET) mechanisms, particularly in oxidative processes. A key species in these mechanisms is the phthalimide-N-oxyl (PINO) radical, which can be generated from an N-hydroxyphthalimide precursor. nih.govnih.gov The PINO radical is a potent hydrogen atom abstractor and can initiate reactions through an ET pathway. nih.gov

Mechanistic studies on the reaction of PINO with N-methyl-substituted anilines, which are structurally analogous to this compound, reveal a two-step mechanism rather than a single-step hydrogen atom transfer. nih.gov The proposed pathway involves:

A reversible electron transfer from the amine (the electron donor) to the PINO radical (the electron acceptor), forming an anilinium radical cation.

A subsequent proton-transfer step from the N-methyl group of the radical cation, which produces an alpha-amino carbon radical. nih.gov

This alpha-amino radical can then react further to yield the final derivatized product. nih.gov The rate of this reaction is highly sensitive to the electron-donating ability of substituents on the aromatic ring and the oxidation potential of the amine substrate. nih.gov Evidence for this ET mechanism comes from kinetic isotope effect studies and the successful application of the Marcus equation to the reactivity data, which allows for the calculation of the reorganization energy required for the electron transfer process. nih.gov

Table 2: Key Species and Parameters in Electron Transfer Derivatization

| Species/Parameter | Role in Mechanism | Reference |

|---|---|---|

| Phthalimide-N-oxyl (PINO) radical | Catalytically active species; initiates the reaction by accepting an electron. | nih.govnih.gov |

| Anilinium radical cation | Intermediate formed after electron transfer from the amine to the PINO radical. | nih.gov |

| Alpha-amino carbon radical | Intermediate formed after proton transfer from the radical cation. | nih.gov |

| Marcus Equation | Theoretical model used to describe the rates of electron transfer reactions; its applicability supports the proposed ET mechanism. | nih.gov |

Advanced Spectroscopic Investigations of N Methyl 4 Amino Phthalimide Electronic States

Steady-State Absorption and Emission Spectroscopy

Steady-state spectroscopy reveals the fundamental electronic transitions and the influence of the molecular environment on the ground and first excited states of N-Methyl-4-amino-phthalimide.

The absorption and fluorescence spectra of this compound are characterized by broad bands typical of molecules exhibiting intramolecular charge transfer. The primary electronic transition is attributed to a π-π* transition with significant ICT character, where electron density is transferred from the amino group (donor) to the electron-withdrawing phthalimide (B116566) carbonyl groups (acceptor).

Computational studies, often employing time-dependent density functional theory (TD-DFT), support the assignment of these spectral bands. researchgate.net The methyl substitution on the imide nitrogen, which creates this compound from its parent compound 4-aminophthalimide (B160930), results in a bathochromic (red) shift of approximately 7 nm in the absorption peak. researchgate.net This is accompanied by a negligible hypsochromic (blue) shift in the fluorescence peak. researchgate.net This indicates that N-methylation subtly alters the energy levels of the ground and excited states, influencing the absorption more significantly than the emission.

This compound exhibits pronounced solvatochromism, particularly in its fluorescence emission. This phenomenon, where the absorption and emission wavelengths are dependent on the solvent polarity, is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states. researchgate.net

The absorption spectra show only slight dependence on the solvent. researchgate.net In contrast, the fluorescence spectra display a large bathochromic shift as the solvent polarity increases. researchgate.net This indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvent molecules. researchgate.net This large change in the emission wavelength relative to the absorption wavelength results in a significant increase in the Stokes shift in more polar environments. This behavior is attributed to the more effective stabilization of the charge-separated excited state by the surrounding solvent dipoles, a process known as solvent reorganization. nih.gov

Table 1: Solvatochromic Data for Aminophthalimide Derivatives in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

|---|---|---|---|

| Toluene | ~380 | ~480 | ~5400 |

| Acetonitrile | ~385 | ~520 | ~6800 |

| Methanol | ~390 | ~540 | ~7300 |

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For aryl-substituted 4-amino N-methyl phthalimides, the quantum yields are generally high, falling within the range of 0.3 to 0.6. researchgate.net The quantum yield is sensitive to the molecular environment. For the broader class of dimethylaminophthalimide probes, fluorescence quantum yields are typically greater in hydrophobic (nonpolar) solvents than in aqueous or polar environments. nih.gov This trend is often associated with the formation of non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) states, which are more readily formed in polar solvents and can quench fluorescence.

Table 2: Representative Fluorescence Quantum Yields (Φf) for Aminophthalimide Derivatives

| Solvent | Quantum Yield (Φf) |

|---|---|

| Cyclohexane | 0.75 ± 0.10 |

| Toluene | ~0.6 |

| Ethanol | ~0.10 |

Time-Resolved Spectroscopy for Excited-State Dynamics

To understand the complete photophysical pathway from excitation to emission, time-resolved spectroscopic techniques are employed to monitor the fate of the molecule on ultrafast timescales.

Femtosecond Time-Resolved Infrared (TRIR) spectroscopy is a powerful technique for investigating the dynamics of excited states by probing changes in vibrational modes. Studies on the closely related analogue, 4-aminophthalimide (4-AP), provide critical insights applicable to this compound.

In a typical TRIR experiment, an ultraviolet pump pulse (e.g., 300 nm or 350 nm) excites the molecule to a higher electronic state (S2 or S1, respectively), and a subsequent mid-infrared probe pulse monitors the resulting changes in the vibrational spectrum. mdpi.comnih.gov Upon excitation to the S2 state, TRIR spectra reveal an extremely fast internal conversion process from the S2 to the S1 state, occurring on a picosecond timescale. mdpi.comnih.gov Following population of the S1 state, the molecule relaxes back to the ground state. mdpi.com The TRIR spectra show transient bleach signals corresponding to the depletion of the ground state and the appearance of new absorption bands associated with the vibrational modes of the excited S1 state, primarily the C=O and C=C stretching modes. mdpi.com The decay of these excited-state signals allows for the direct measurement of the S1 state lifetime.

Broadband fluorescence upconversion spectroscopy is a technique capable of resolving fluorescence dynamics with sub-picosecond time resolution, making it ideal for studying the very initial events after photoexcitation.

Investigations on 4-amino-N-methylphthalimide (4ANMP) using this method have revealed complex, ultrashort-lived relaxation processes. nih.gov Following two-photon absorption, the molecule exhibits ultraviolet fluorescence from higher excited states (Sn→S0). nih.gov In polar, non-hydrogen-bonding solvents like acetonitrile, a principal emission maximum is observed. However, in hydrogen-bonding solvents, two distinct emission bands appear. nih.gov Pump-probe experiments using fluorescence upconversion show that the relative intensities of these bands depend on the temporal spacing between the laser pulses. nih.gov These experiments have identified at least two distinct ultrashort relaxation processes, with rates that are highly dependent on the solvent. nih.gov The faster of these processes correlates with the dynamic Stokes shift, providing direct evidence that solvent reorganization occurs on a sub-picosecond to picosecond timescale. nih.gov

Picosecond Single Photon Counting for Fluorescence Lifetime Analysis

This compound and its parent compound, 4-aminophthalimide, are known for their strong fluorescent properties and solvatochromism, where their emission characteristics are highly dependent on the solvent environment. mdpi.comnih.gov The fluorescence lifetime is a key parameter in characterizing these interactions and the deactivation pathways of the excited state. For instance, studies on the closely related 4-aminophthalimide (4-AP) in protic solvents have revealed complex decay kinetics. Upon excitation, the molecule relaxes to the ground state with distinct time constants that are influenced by the solvent. mdpi.com While specific lifetime data for this compound requires direct experimental measurement, the values obtained for 4-AP provide a relevant benchmark for the timescales involved in the radiative decay processes of this class of molecules.

| Solvent | Excitation Wavelength (nm) | Fluorescence Lifetime (τ) | Associated Process |

|---|---|---|---|

| Methanol (CH₃OH) | 350 | 6 ± 2 ns | S₁ → S₀ Relaxation |

| Deuterated Methanol (CD₃OD) | 350 | 14 ± 2 ns | S₁ → S₀ Relaxation |

Kinetic Modeling of Excited-State Relaxation Processes

Understanding the complete journey of an this compound molecule from photoexcitation to its return to the ground state requires detailed kinetic modeling. Such models are constructed based on data from time-resolved spectroscopic techniques, like femtosecond transient absorption, to map the various competing relaxation pathways and their respective timescales. mdpi.com The electronic structure of these aminophthalimides features two distinct absorption bands, leading to different excited states, namely S₁ and S₂. mdpi.com

Kinetic models for the parent compound 4-aminophthalimide (4-AP) reveal a multi-step relaxation process. mdpi.com Upon excitation to the higher energy S₂ state (e.g., with 300 nm light), the molecule undergoes a very rapid, non-radiative internal conversion to the first excited singlet state (S₁). mdpi.com This process is significantly faster than other potential pathways like solvent-assisted excited-state intramolecular proton transfer (ESIPT). mdpi.com Once in the S₁ state, whether populated directly (e.g., with 350 nm light) or via relaxation from S₂, the molecule undergoes solvent reorganization, where the surrounding solvent molecules reorient to stabilize the new charge distribution of the excited molecule. mdpi.com This is followed by the final relaxation back to the ground state (S₀) through fluorescence or other non-radiative pathways. mdpi.com The N-methyl group in this compound is known to influence these dynamics, and comparative studies help elucidate the role of the imide substituent in the deactivation cascade. mdpi.com

| Process | Description | Time Constant (τ) |

|---|---|---|

| Internal Conversion | Relaxation from S₂ to S₁ state | 13 ± 2 ps |

| Solvent Relaxation | Optimization of solvent configuration around the S₁ state molecule | 13 ± 2 ps |

| Ground State Recovery | Relaxation from S₁ to S₀ state in CH₃OH | 6 ± 2 ns |

| Ground State Recovery | Relaxation from S₁ to S₀ state in CD₃OD | 14 ± 2 ns |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation of Research Derivatives

In the synthesis of novel research derivatives based on the this compound scaffold, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable analytical techniques for unambiguous structural verification. beilstein-journals.orgmdpi.com These methods confirm that the target molecular structure has been successfully synthesized and allow for the characterization of its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. In the ¹H NMR spectrum of a typical N-methylphthalimide derivative, characteristic signals confirm the presence of key structural motifs. nih.govdea.gov For instance, the aromatic protons on the phthalimide ring typically appear as a complex multiplet in a specific downfield region of the spectrum. nih.govresearchgate.net Solid-state ¹⁵N NMR has also been employed on N-substituted phthalimides to determine the chemical shift anisotropy (CSA) tensor elements, which provide information on the local electronic structure and orientation of the imide nitrogen. dtic.mil For N-methylphthalimide, solid-state NMR has been used to determine the N-CH₃ bond length to be approximately 1.51 Å. dtic.mil

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H | 7.83 (dd, J = 5.8, 3.4 Hz, 2H) | Aromatic Protons (ArH) |

| ¹H | 8.05 (dd, J = 5.8, 3.4 Hz, 2H) | Aromatic Protons (ArH) |

| ¹³C | 123.28 | Aromatic Carbon (Ar-CH) |

| ¹³C | 130.53 | Quaternary Aromatic Carbon |

| ¹³C | 134.81 | Aromatic Carbon (Ar-CH) |

| ¹³C | 167.36 | Carbonyl Carbon (C=O) |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. dea.gov In Electron Ionization Mass Spectrometry (EIMS), the molecule is ionized, and the resulting molecular ion (M⁺) is detected, confirming the molecular mass. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule with a high degree of confidence. mdpi.com The fragmentation pattern observed in the mass spectrum offers further corroboration of the proposed structure.

| Ion | Calculated m/z | Found m/z | Formula |

|---|---|---|---|

| [M]⁺ | 162.0429 | 162.0425 | C₈H₆N₂O₂ |

Theoretical and Computational Studies of N Methyl 4 Amino Phthalimide Molecular Dynamics

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules in their ground state.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, involves calculating the electronic energy of the molecule at various atomic arrangements until a minimum energy conformation is found. For N-Methyl-4-amino-phthalimide, DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to predict its geometric parameters. researchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized structure reveals a nearly planar phthalimide (B116566) ring system, with the amino group and N-methyl group substituents attached. The planarity of the aromatic system is crucial for its electronic and photophysical properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-N (imide) | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-N (amino) | ~1.37 Å | |

| Bond Angle | C-N-C (imide) | ~112° |

| O=C-N | ~125° |

Note: These are typical values derived from DFT calculations on similar phthalimide structures.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the energy required for electronic excitation. chemmethod.comnih.gov

In this compound, DFT calculations show that the HOMO is primarily localized on the aminophenyl part of the molecule, with significant contributions from the lone pair of the amino nitrogen. researchgate.net The LUMO is predominantly distributed over the phthalimide ring, particularly the carbonyl groups. researchgate.net This distribution indicates that the lowest energy electronic transition involves a charge transfer from the amino group to the phthalimide moiety. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited. chemmethod.com

Table 2: Calculated Frontier Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.0 eV | Electron donor, localized on aminophenyl group |

| LUMO | -1.8 to -2.2 eV | Electron acceptor, localized on phthalimide ring |

| Energy Gap (ΔE) | ~3.7 to 3.8 eV | Correlates with the S0 → S1 transition energy |

Note: Values are representative based on DFT/B3LYP level calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to indicate different potential values: red signifies regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP map typically shows a strong negative potential (red) around the two carbonyl oxygen atoms, identifying them as the primary sites for electrophilic interactions. The hydrogen atoms of the amino group and the aromatic ring exhibit a positive potential (blue or light blue), indicating their electrophilic character. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronically excited states. This is particularly important for fluorescent molecules like this compound.

TD-DFT calculations can accurately predict the electronic absorption spectra of molecules by calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.) and their corresponding oscillator strengths. researchgate.net The calculated excitation with the highest oscillator strength typically corresponds to the main absorption band (λₘₐₓ) observed experimentally. For this compound, the lowest energy transition (S₀ → S₁) is characterized as a π → π* transition with significant intramolecular charge transfer character. researchgate.net

Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the energy difference back to the ground state, TD-DFT can predict the emission wavelength. The difference between the absorption and emission maxima is the Stokes shift, a key characteristic of fluorescent dyes. Computational studies have shown good agreement between TD-DFT predicted spectra and experimental measurements for 4-aminophthalimide (B160930) derivatives. researchgate.net

Table 3: Comparison of Theoretical and Experimental Spectral Data

| Parameter | TD-DFT Calculated Value | Experimental Value |

|---|---|---|

| Absorption λₘₐₓ | ~360-380 nm | ~370-390 nm |

| Emission λₘₐₓ | ~480-520 nm | ~500-540 nm (in polar solvents) |

Note: Values depend on the choice of functional, basis set, and solvent model in the calculation.

Many fluorescent dyes, including this compound, exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent. This phenomenon is directly related to the change in the molecule's dipole moment upon electronic excitation.

TD-DFT can be used to calculate the dipole moment of the molecule in both its ground state (μ_g) and its first excited state (μ_e). mdpi.com For molecules with significant intramolecular charge transfer character, the excited state is typically much more polar than the ground state, resulting in a large increase in the dipole moment (Δμ = μ_e - μ_g). mdpi.com This larger dipole moment in the excited state interacts more strongly with polar solvent molecules, leading to a stabilization of the excited state and a red-shift in the emission spectrum.

Table 4: Calculated Ground and Excited State Dipole Moments

| State | Calculated Dipole Moment (Debye, D) |

|---|---|

| Ground State (μ_g) | ~3.5 - 4.0 D |

| First Excited State (μ_e) | ~7.0 - 8.5 D |

| Change (Δμ) | ~3.5 - 4.5 D |

Note: Values are illustrative and derived from TD-DFT calculations on similar charge-transfer dyes.

Modeling of Twisted Intramolecular Charge Transfer (TICT) States

The photophysical properties of this compound are strongly linked to intramolecular charge transfer (ICT) processes. A key theoretical model used to describe the behavior of "push-pull" molecules like this is the Twisted Intramolecular Charge Transfer (TICT) model. This model posits that upon photoexcitation, the molecule can relax from a locally excited (LE) state to a charge-separated TICT state through the torsional rotation of the amino group relative to the plane of the phthalimide ring.

Computational modeling is essential for validating the TICT mechanism and mapping the potential energy surfaces (PES) of the excited states. researchgate.netmdpi.com Methods such as Time-Dependent Density Functional Theory (TD-DFT) and multireference configuration interaction are employed to calculate the energies of the ground state (S0) and the lowest excited singlet states (S1 and S2) as a function of the amino group twist angle. researchgate.net

For molecules of this type, calculations typically show that the initially accessed excited state has significant charge-transfer character. rsc.org As the amino group twists towards a 90-degree angle (perpendicular to the phthalimide ring), the electronic coupling between the amino donor group and the phthalimide acceptor group is minimized. This decoupling leads to a highly polar, charge-separated TICT state that is significantly stabilized in polar solvents. rsc.org The formation of this TICT state from the initial ICT state is particularly facilitated in protic media due to a reduction of the torsional barrier. This stabilization of the TICT state in polar environments explains the characteristic large Stokes shift observed in the fluorescence spectra of this compound.

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is another fundamental photochemical process that can lead to dual fluorescence and large Stokes shifts. nih.govresearchgate.net This mechanism involves the transfer of a proton between a donor and an acceptor group within the same molecule, facilitated by an intramolecular hydrogen bond, upon electronic excitation. nih.gov Given that this compound possesses potential proton donor (the amino group) and acceptor sites (the carbonyl oxygens), the possibility of ESIPT has been a subject of investigation.

However, detailed experimental and computational studies on the parent compound, 4-aminophthalimide (AP), suggest that a solvent-assisted keto-enol transformation, characteristic of ESIPT, does not significantly contribute to its emission behavior in aqueous media. researchgate.netmdpi.com Theoretical calculations indicate that for ESIPT to occur from the lowest excited singlet state (S1), the process is endergonic, meaning it is energetically unfavorable. nih.gov

While the transition to a proton-transferred tautomer state might be energetically accessible from the second excited singlet state (S2), this pathway must compete with other, much faster relaxation processes. nih.gov Specifically, the internal conversion from the S2 state to the S1 state is significantly faster than the proposed solvent-assisted ESIPT. nih.gov This rapid internal conversion dominates the excited-state dynamics, effectively preventing the ESIPT mechanism from occurring to any significant extent. nih.gov Therefore, while ESIPT is a plausible mechanism for many fluorophores, current research indicates it is not a primary deactivation pathway for this compound.

Molecular Dynamics Simulations and Solvation Models

The profound influence of the solvent environment on the fluorescence of this compound necessitates the use of solvation models in computational studies to understand its behavior in the condensed phase. These models can be broadly categorized into continuum (implicit) and explicit approaches.

Simulation of Solvation Shell Dynamics and Solvent Reorganization

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent interactions between a solute and the surrounding solvent molecules. These simulations can track the movement and reorientation of individual solvent molecules in the solvation shell following the electronic excitation of the solute.

For this compound, studies have investigated its solvation dynamics in n-alcohol solutions. By evaluating wavelength-dependent fluorescence lifetime distributions, solvation time correlation functions can be determined. These studies show that the dynamics are strongly dependent on factors like solvent polarity, viscosity, and temperature. Furthermore, measurements of rotational correlation times can reveal information about the non-spherical structure of the molecule and its interaction with the solvent shell.

Application of Continuum Solvation Models (e.g., PCM, IEF-PCM)

Continuum or implicit solvation models approximate the solvent as a continuous, polarizable medium characterized by its dielectric constant. mdpi.com The Polarizable Continuum Model (PCM) and its Integral Equation Formalism variant (IEF-PCM) are widely used methods. In this approach, the solute is placed within a cavity carved out of the dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized continuum is calculated self-consistently.

These models are computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and energy levels. They are frequently used in quantum chemical calculations to predict how solvent polarity will affect absorption and emission energies, dipole moments, and the relative energies of the LE and TICT states. For example, such models can be used to calculate the solvent reorganization energy, which is a critical parameter in understanding the solvatochromic shifts of related molecules like 4-amino-phthalimide.

Explicit Solvation Modeling for Specific Solvent Interactions

While continuum models are useful for bulk solvent effects, they cannot describe specific, short-range interactions like hydrogen bonding. Explicit solvation modeling addresses this by including a number of individual solvent molecules in the quantum mechanical calculation. njit.edunih.gov Often, a hybrid approach is used where the first solvation shell is modeled explicitly, and the bulk solvent beyond that is treated with a continuum model. njit.edu

This method is computationally more demanding but provides a much more accurate picture of the immediate environment around the solute. dtu.dktandfonline.com For this compound, explicit modeling is crucial for studying the hydrogen bonding interactions between the amino and carbonyl groups and protic solvent molecules. These specific interactions can significantly influence the potential energy surfaces of the excited states, affecting the barriers for internal rotation and the relative stability of the TICT state. Incorporating explicit solvent molecules can correct for discrepancies found in purely implicit models, leading to more accurate predictions of excitation energies. njit.edu

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the electronic wavefunction in terms of a localized, Lewis-like bonding picture. researchgate.net It provides a powerful framework for analyzing intramolecular charge transfer (ICT) by examining the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis type orbitals (antibonding or Rydberg orbitals). scirp.orgmdpi.com

The analysis quantifies these donor-acceptor interactions using second-order perturbation theory to calculate the stabilization energy, E(2), associated with each delocalization. researchgate.net A large E(2) value indicates a strong interaction and significant charge transfer from the donor orbital to the acceptor orbital. researchgate.net

For phthalimide derivatives, NBO analysis can elucidate the charge delocalization patterns that stabilize the molecule. scirp.org In the case of this compound, this analysis would reveal key interactions contributing to its ground-state electronic structure. The primary donor orbitals are the lone pairs on the amino nitrogen and the carbonyl oxygens, as well as the π-bonds of the aromatic ring. The primary acceptors are the antibonding π* orbitals of the carbonyl groups and the aromatic system. By quantifying the E(2) stabilization energies for these interactions, NBO analysis provides a detailed, chemically intuitive picture of the electron-donating and -withdrawing effects that are fundamental to the molecule's ICT character.

The following table provides a representative example of NBO analysis findings for interactions in a related phthalimide system, illustrating the types of donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N-amino | π* (C=C)_ring | High | n -> π* (Donation from amino to ring) |

| π (C=C)_ring | π* (C=O) | Moderate | π -> π* (Delocalization within π-system) |

| LP (2) O=C | σ* (N-C)_imide | Low | n -> σ* (Hyperconjugation) |

Note: This table is illustrative of the type of data generated from an NBO analysis for a molecule with similar functional groups. Actual values for this compound would require a specific calculation.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The NLO response of a molecule is fundamentally linked to its electronic structure and how it is perturbed by an external electric field, such as that from a high-intensity laser. Theoretical and computational chemistry provides powerful tools to predict and understand these properties at a molecular level. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in calculating key NLO parameters, including the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of β is a direct measure of the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation (SHG).

While specific experimental and extensive theoretical studies exclusively detailing the NLO properties of this compound are not extensively documented in the literature, valuable insights can be gleaned from computational studies on closely related phthalimide derivatives. These studies help in establishing a foundational understanding of the structure-property relationships that govern the NLO response in this class of compounds.

Research on various functionalized phthalimides has demonstrated their potential as NLO materials. acs.orgresearchgate.net The molecular hyperpolarizability (β) of these compounds is a key indicator of their NLO activity. acs.orgresearchgate.net Computational approaches, often employing DFT calculations, are utilized to predict these properties. researchgate.net For instance, studies on chiral phthalimides functionalized with aryl piperazines have shown promising β values, suggesting their suitability for NLO applications. acs.org

Theoretical calculations on similar molecules often involve geometry optimization followed by the calculation of electronic properties using a specific functional and basis set, such as B3LYP/6-311++G(d,p). medmedchem.com These calculations can elucidate the intramolecular charge transfer (ICT) from the donor to the acceptor, which is crucial for a large hyperpolarizability. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is another critical parameter, with a smaller energy gap generally correlating with a larger NLO response. tees.ac.uk

To illustrate the typical data obtained from such theoretical evaluations, the following tables present hypothetical, yet representative, calculated NLO properties for this compound, based on values reported for analogous compounds in the literature. These values are intended to provide a qualitative understanding and are not derived from a specific computational study on the target molecule.

Table 1: Calculated Dipole Moment and Polarizability of this compound

| Parameter | Value | Unit |

| Dipole Moment (μ) | 5.8 | Debye |

| Average Polarizability (α) | 25.3 | × 10⁻²⁴ esu |

Table 2: Calculated First-Order Hyperpolarizability Components of this compound

| Component | Value (a.u.) | Value (× 10⁻³⁰ esu) |

| β_x | 450 | 3.89 |

| β_y | -150 | -1.30 |

| β_z | 25 | 0.22 |

| Total Hyperpolarizability (β_tot) | 474.3 | 4.10 |

The values presented in the tables highlight the anisotropic nature of the hyperpolarizability, with the major contribution typically aligning with the direction of intramolecular charge transfer. The total hyperpolarizability (β_tot) provides a scalar measure of the molecule's second-order NLO response. A significant β_tot value is a strong indicator of the material's potential for applications in frequency doubling and other second-order NLO processes. wikipedia.org

Intermolecular Interactions and Supramolecular Assembly of N Methyl 4 Amino Phthalimide

Hydrogen Bonding Interactions and Their Influence on Electronic States

The nature and strength of hydrogen bonds play a pivotal role in the electronic states of phthalimide (B116566) derivatives. In the case of N-Methyl-4-amino-phthalimide analogues, where traditional N-H···O hydrogen bonds are absent, weaker C-H···O interactions become dominant in directing molecular self-assembly.

In a comparative study, the aggregation behavior of 4-aminophthalimide (B160930) (AP) was contrasted with its N,N-dimethylated analogue, 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), which serves as a close model for this compound by eliminating N-H hydrogen bonding. X-ray crystallographic analysis of AP revealed strong intermolecular N-H···O hydrogen bonding interactions that are instrumental in its molecular self-assembly. nih.govrsc.org Conversely, in DMP, the absence of the amine hydrogens precludes such strong interactions. Instead, its solid-state packing is governed by weaker C-H···O and C-H···π interactions. nih.govrsc.org This fundamental difference in intermolecular forces leads to distinct modes of aggregation and, consequently, different photophysical properties.

Theoretical studies have also shed light on the strengthening of intermolecular hydrogen bonds in the electronically excited state of 4-aminophthalimide in aqueous solutions. nih.gov Time-dependent density functional theory (TDDFT) calculations have demonstrated that hydrogen bonds such as C=O···H-O and N-H···O-H are significantly strengthened upon photoexcitation. nih.gov This is evidenced by the red-shift in the calculated stretching vibrational modes of the involved functional groups. nih.gov While this study focuses on the parent compound, it highlights the sensitivity of the electronic states of the phthalimide core to hydrogen bonding environments.

The solvent environment can profoundly influence the supramolecular assembly of phthalimide derivatives through the formation of solvent-assisted hydrogen bonding networks. For instance, the acidic nature of the imide moiety in phthalimides, in general, allows for hydrogen bonding interactions, which can enhance solubility in polar solvents. rsc.org In protic solvents, solvent molecules can act as bridges, facilitating interactions between solute molecules and influencing aggregation pathways.

Studies on 4-substituted phthalimide 2-hydroxy-Schiff bases have shown that solvent polarity can trigger tautomerization through solvent-assisted mechanisms. sonar.chnih.gov While not directly this compound, this research underscores the significant role of the solvent in mediating intermolecular interactions and influencing the electronic structure of the phthalimide system. The fluorescence properties of N-alkyl-4-aminophthalimides in aqueous media have been shown to be sensitive to the microenvironment, indicating changes due to aggregation and interactions with water molecules. rsc.org

Aggregation Behavior and Photophysical Consequences

The aggregation of this compound analogues in solution and the solid state leads to significant changes in their photophysical properties, most notably in their absorption and emission spectra. These changes are indicative of the formation of specific types of molecular aggregates, such as H- and J-aggregates.

The mode of molecular packing, dictated by intermolecular interactions, determines the type of aggregate formed. In the context of exciton (B1674681) theory, aggregates are broadly classified as H-aggregates (face-to-face arrangement) and J-aggregates (head-to-tail arrangement). nih.gov A study on 4-aminophthalimide (AP) and its analogue 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP) demonstrated distinct aggregation behaviors. nih.govrsc.org AP, with its strong hydrogen bonding, forms H-aggregates, characterized by a blue-shift in the absorption spectrum compared to the monomer. nih.govrsc.org In contrast, DMP, which lacks the strong N-H···O hydrogen bonds, forms J-aggregates, evidenced by a red-shifted absorption band. nih.govrsc.org This suggests that the weaker, more varied intermolecular interactions in DMP, such as C-H···O, favor a head-to-tail arrangement of the molecules.

The formation of these aggregates is not limited to a single solvent system; for instance, the H- and J-aggregate formation for AP and DMP, respectively, was also observed in water-dioxane and water-acetonitrile mixtures. researchgate.net

The formation of H- and J-aggregates gives rise to characteristic spectroscopic signatures. For H-aggregates, the parallel alignment of transition dipoles leads to a higher energy excited state being optically allowed, resulting in a hypsochromic (blue) shift in the absorption spectrum. researchgate.net Conversely, for J-aggregates, the head-to-tail alignment of transition dipoles results in the lower energy exciton state being allowed, leading to a bathochromic (red) shift. researchgate.net

The experimental data for AP and DMP aggregates clearly illustrate these principles. The absorption spectrum of AP aggregates is blue-shifted compared to its molecular form, a hallmark of H-aggregate formation. researchgate.net In stark contrast, the absorption spectrum for DMP aggregates is red-shifted, which is indicative of J-aggregate formation. nih.govrsc.org

| Compound | Aggregate Type | Absorption Spectral Shift |

| 4-aminophthalimide (AP) | H-aggregate | Blue-shifted |

| 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP) | J-aggregate | Red-shifted |

This table summarizes the aggregation behavior and corresponding spectral shifts observed for 4-aminophthalimide and its N,N-dimethylated analogue. nih.govrsc.orgresearchgate.net

Single-crystal X-ray diffraction provides definitive insights into the intermolecular packing in the solid state. For 4-aminophthalimide, the crystal structure reveals that molecules are packed through N-H···O intermolecular hydrogen-bonding interactions. nih.gov Specifically, the imide group forms molecular chains, and these chains are further connected by hydrogen bonds involving the amino group. researchgate.net

In the case of the N,N-dimethylated analogue (DMP), the crystal structure shows a different packing motif due to the absence of strong N-H···O hydrogen bonds. nih.govrsc.org The packing is instead governed by weaker interactions, which leads to a different mode of aggregation compared to AP. nih.govrsc.org This variation in intermolecular interactions and the resulting packing arrangements directly correlates with the observed differences in their photophysical properties, namely the formation of H-aggregates for AP and J-aggregates for DMP. nih.govrsc.org Studies on other phthalimide derivatives have also highlighted the importance of π-π stacking and weak C-H···O interactions in stabilizing their crystal structures. nih.gov

Preferential Solvation Phenomena in Binary Solvent Mixtures

The photophysical properties of this compound (NMAP) are highly sensitive to its microenvironment. In binary solvent mixtures, this sensitivity leads to the phenomenon of preferential solvation, where the solute molecule interacts to a greater extent with one of the solvent components over the other. This selective solvation can significantly alter the spectroscopic and dynamic properties of NMAP.

Studies in toluene-ethanol and toluene-acetonitrile mixtures have shown that the absorption and fluorescence emission maxima of NMAP shift to longer wavelengths (a red shift) as the proportion of the polar solvent (ethanol or acetonitrile) increases. acs.org This is indicative of preferential solvation of the NMAP molecule by the more polar solvent component. acs.org The excited state of NMAP, being more polar than the ground state, exhibits a stronger affinity for the polar solvent molecules, enhancing this preferential solvation effect. acs.org

The process of solvent exchange in the solvation shell of NMAP is a dynamic equilibrium governed by both thermodynamic and kinetic factors. The exchange of solvent molecules between the bulk solvent and the immediate vicinity of the NMAP solute is a diffusion-controlled process. acs.org This dynamic exchange leads to time-dependent fluorescence emission spectra, particularly in the nanosecond time domain. acs.org

A kinetic model based on a Langmuir-type association of solvent molecules with the solute has been developed to describe this exchange. acs.org This model treats the solvation as a stepwise exchange of solvent molecules, allowing for the integration of kinetic data and spectral information into a thermodynamic cycle that can describe the solvation of both the ground and excited states at any solvent composition. acs.org The preferential solvation parameter, which quantifies the excess of one solvent component in the solvation shell compared to the bulk mixture, can be determined from these studies.

Temperature plays a crucial role in the solvation dynamics of NMAP. In binary solvent mixtures, an increase in temperature typically leads to a spectral shift to shorter wavelengths (a blue shift). acs.org This phenomenon can be attributed to the exothermic nature of the association between the polar solvent component and the excited-state NMAP. acs.org As the temperature increases, this association becomes less favorable, leading to a decrease in the preferential solvation by the polar solvent. acs.org

The effect of temperature on solvation times has been investigated in n-alcohol solutions. In n-butanol, the solvation dynamics of NMAP are strongly temperature-dependent. aip.orgaip.org For instance, a significant increase in solvation time is observed as the temperature is lowered. aip.org This dependence is closely linked to the temperature-dependent viscosity of the solvent. aip.org In contrast, a smaller temperature effect is observed in n-decanol, a more viscous solvent. aip.orgaip.org The rates of spectral shifts are found to be inversely proportional to the viscosity of the solvent. aip.org

| Solvent System | Temperature Change | Effect on Solvation Time | Reference |

| NMAP in n-butanol | 24 °C to -30 °C | Increases by a factor of ~8 | aip.org |

| NMAP in n-decanol | 23 °C to 10 °C | Increases by a factor of ~1.5-2 | aip.org |

Host-Guest Interactions with Supramolecular Hosts

This compound can participate in host-guest interactions with various supramolecular hosts, leading to the formation of inclusion complexes. These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov The encapsulation of NMAP within a host cavity can significantly alter its photophysical properties, providing a basis for applications in sensing and molecular recognition.

Cyclodextrins (CDs) are common supramolecular hosts that can encapsulate guest molecules like NMAP in their hydrophobic cavities. The formation of an inclusion complex between NMAP and a cyclodextrin (B1172386) is typically accompanied by changes in the fluorescence spectrum of the NMAP molecule.

While direct studies on this compound with cyclodextrins are not extensively detailed in the provided search results, analogous studies with structurally similar 4-amino-1,8-naphthalimides provide valuable insights. The formation of inclusion complexes between 4-amino-1,8-naphthalimides and various cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD), has been confirmed by changes in their fluorescence spectra. researchgate.net The stoichiometry of these complexes is often found to be 1:1, as determined by Benesi-Hildebrand plots. researchgate.net

The stability of the complex, quantified by the equilibrium constant (Keq), depends on the size compatibility between the guest molecule and the cyclodextrin cavity. For example, one 4-amino-1,8-naphthalimide (B156640) derivative forms a more stable complex with HP-β-CD, while another, larger derivative forms a more stable complex with the larger HP-γ-CD. researchgate.net The encapsulation within the cyclodextrin cavity alters the microenvironment of the fluorophore, leading to changes in fluorescence intensity and emission wavelength.

Advanced Research Applications of N Methyl 4 Amino Phthalimide As a Spectroscopic Probe

Development as Environment-Sensitive Fluorescent Probes

The core structure of N-Methyl-4-amino-phthalimide, featuring an electron-donating amino group and an electron-withdrawing phthalimide (B116566) moiety, gives rise to a significant dipole moment change upon photoexcitation. This change is the foundation of its function as an environment-sensitive fluorescent probe. The emission spectrum, quantum yield, and fluorescence lifetime of these probes are highly dependent on the surrounding medium, a phenomenon known as solvatochromism.

The pronounced solvatochromism of this compound and its analogs allows for the precise mapping of polarity in complex and heterogeneous environments.

In lipid membranes , these probes can provide insights into the local hydration and packing of the lipid bilayer. For instance, derivatives of 4-aminophthalimide (B160930) have been employed to visualize intracellular lipid droplets. Due to their amphiphilic character, these dyes can stain artificial membranes in liposomes, and their fluorescence emission provides information about the membrane's microenvironment.

Micelles represent another class of heterogeneous media where these probes have been successfully applied. The fluorescence properties of 4-aminophthalimide-labeled detergents have been used to determine the critical micelle concentrations and binding constants of various micellar systems. The significant shifts in emission spectra upon incorporation into the hydrophobic core of a micelle versus the aqueous bulk solution allow for detailed studies of micellar structure and dynamics.

In the context of polymers , 4-aminophthalimide-based probes have been utilized to monitor various processes, including polymerization, degradation, and changes in the polymer microenvironment. The fluorescence of these probes can be used to determine the local polarity within a polymer matrix, providing valuable information about the polymer's physical state and its interactions with other molecules. The photophysical properties of 4-aminophthalimide are sensitive to the polymer matrix, which can influence the spectral properties of the probe.

The following table summarizes the solvatochromic properties of a representative 4-aminophthalimide derivative in various solvents, illustrating its sensitivity to environmental polarity.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Cyclohexane | 2.02 | 360 | 430 | 4580 | 0.85 |

| Dioxane | 2.21 | 365 | 455 | 5340 | 0.80 |

| Ethyl Acetate | 6.02 | 370 | 480 | 6120 | 0.75 |

| Acetonitrile | 37.5 | 375 | 510 | 7150 | 0.63 |

| Ethanol | 24.6 | 380 | 530 | 7560 | 0.35 |

| Water | 80.1 | 385 | 550 | 8140 | 0.02 |

Note: Data presented is representative for 4-aminophthalimide derivatives and can vary based on the specific molecular structure.

The small size and environment-sensitive fluorescence of the 4-aminophthalimide core make it an excellent tool for probing local microenvironments within biological macromolecules without introducing significant steric hindrance.

Researchers have incorporated 4-aminophthalimide derivatives into peptides to study their structure, dynamics, and interactions. By replacing a natural amino acid with one functionalized with a 4-aminophthalimide moiety, the local polarity and dynamics of the peptide can be monitored through changes in the probe's fluorescence. This approach has been used to investigate the folding of peptides and their binding to other proteins. For example, the incorporation of a 4-aminophthalimide-based amino acid into a transmembrane peptide of the epidermal growth factor receptor allowed for the differentiation of its location within the hydrophobic core of a lipid bilayer versus the more polar membrane surface through distinct fluorescence readouts. nih.govresearchgate.net

A particularly innovative application is in the study of DNA interactions . A fluorescent DNA base pair has been created by pairing a 4-aminophthalimide C-nucleoside with 2,4-diaminopyrimidine. nih.gov This artificial base pair is isosteric to natural base pairs and exhibits a significant fluorescence quantum yield within the DNA duplex. nih.gov This allows for the direct probing of the local DNA microenvironment and its dynamics. The fluorescence of the 4-aminophthalimide moiety in this context is sensitive to local hydration and conformational changes within the DNA structure, providing a powerful tool for studying DNA-protein interactions and DNA mechanics.

Building Blocks for Fluorescent Organic Nanoparticles

While direct examples of this compound in fluorescent organic nanoparticles (FONs) are not extensively documented, the closely related naphthalimide chromophores have been successfully used as building blocks for such nanomaterials. mdpi.com This suggests a strong potential for this compound in this application. FONs are of great interest for bioimaging and sensing due to their high brightness, photostability, and low cytotoxicity.

The strategy for creating FONs often involves the self-assembly of amphiphilic molecules containing a fluorescent core. For instance, a naphthalimide-based amphiphile has been shown to self-assemble in aqueous media to form FONs that exhibit aggregation-induced emission (AIE). mdpi.com These nanoparticles can then be utilized for applications such as the selective sensing of metal ions. mdpi.com Given the favorable photophysical properties of this compound, its incorporation into suitably designed amphiphilic structures could lead to the development of novel FONs with tailored properties for specific sensing and imaging applications.

Components in Switchable Fluorescent Systems and Photoactive Materials

The integration of this compound into more complex molecular systems allows for the creation of materials whose fluorescence can be controlled by external stimuli, opening doors to applications in molecular switching and photoactive materials.

A significant advancement in the application of this compound has been its integration with photochromic molecules, such as diarylethenes, to create photoswitchable fluorescent probes. In these systems, the fluorescence of the this compound unit can be reversibly turned "on" and "off" by irradiation with different wavelengths of light.

The switching mechanism relies on the photoisomerization of the diarylethene moiety between an open, non-conjugated form and a closed, conjugated form. In one state, the fluorescence of the this compound is active. Upon photoisomerization to the other state, a pathway for fluorescence quenching, such as Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET), is activated, leading to a decrease or complete loss of fluorescence. These switchable probes have potential applications in super-resolution microscopy, optical data storage, and molecular logic gates.

Beyond light, the fluorescence of systems containing the 4-aminophthalimide core can be modulated by other external stimuli, such as pH and the presence of metal ions. This responsiveness allows for the design of chemosensors for specific analytes.

The fluorescence of 4-aminophthalimide derivatives can be sensitive to pH . For example, naphthalimide-based probes containing a piperazine (B1678402) moiety exhibit a significant increase in fluorescence intensity in acidic environments. rsc.org This "turn-on" response is attributed to the protonation of the piperazine nitrogen, which inhibits a photoinduced electron transfer (PET) process that would otherwise quench the fluorescence. rsc.org This principle can be applied to develop fluorescent pH sensors for monitoring pH changes in biological systems.

The presence of metal ions can also modulate the fluorescence of these probes. researchgate.net Derivatives of 4-aminophthalimide incorporating aza-crown ethers have been shown to act as fluorescent sensors for metal ions. researchgate.net The binding of a metal ion to the crown ether receptor can alter the electronic properties of the molecule, leading to a change in the fluorescence output. In some cases, the fluorescence is quenched upon metal ion binding, while in others, it is enhanced. This selectivity allows for the detection of specific metal ions in complex mixtures.

The following table provides a summary of the fluorescence response of a 4-aminonaphthalimide-piperazine derivative to changes in pH.

| pH | Relative Fluorescence Intensity |

| 9.0 | 1.0 |

| 8.0 | 1.2 |

| 7.0 | 2.5 |

| 6.0 | 20.8 |

| 5.0 | 125.6 |

| 4.0 | 160.2 |

Note: Data is representative and illustrates the "turn-on" fluorescence response in acidic conditions for a naphthalimide-based pH sensor.

Analogues for Chemi- and Bioluminescent Systems Research (e.g., luminol (B1675438) derivatives)

This compound and its derivatives are structurally related to luminol, one of the most well-known chemiluminescent compounds. This structural similarity allows them to be used as analogues in research focused on chemi- and bioluminescent systems. Scientists synthesize and study these analogues to investigate how modifications to the core chemical structure influence the emission of light from chemical reactions.

The investigation of this compound derivatives as luminol analogues is a key area of research. A modular synthesis approach has been developed to create two related classes of photoactive molecules: highly fluorescent 6–aryl–4–amino N‐methyl phthalimides and chemiluminescent 7–aryl luminol derivatives. researchgate.netresearchgate.net This methodology allows for a systematic study of how different chemical groups attached to the main structure affect the compound's ability to produce light.

Detailed research has shown that the addition of electron-rich aryl substituents to luminol derivatives can significantly increase their chemiluminescence (CL) quantum yields. researchgate.netresearchgate.net The quantum yield is a measure of the efficiency of light production. A higher quantum yield means that a larger fraction of the molecules undergoing the chemical reaction will release energy as light. For example, strategic modifications to the luminol structure, such as the addition of methyl or other functional groups, have been shown to dramatically enhance chemiluminescence. rsc.org

The study of these analogues is crucial for developing new and more efficient light-emitting systems for various applications. For instance, more efficient chemiluminescent probes can lead to more sensitive detection methods in medical diagnostics and biological research.

To illustrate the impact of structural modifications on chemiluminescent properties, the following table presents a comparison of the relative chemiluminescence quantum yields of luminol and several of its derivatives. While specific data for this compound is not provided, the data for these related compounds demonstrate the principle that altering the molecular structure can lead to significant improvements in light emission.

| Compound | Relative Chemiluminescence Quantum Yield (Compared to Luminol) |

|---|---|

| Luminol | 1.0 |

| m-carboxy luminol | 5.0 nih.gov |

| 6-methyl luminol | Enhanced 20-fold in luminescence efficiency rsc.org |

| 6,8-dimethyl luminol | 14.2 (at pH 12) rsc.org |

| 6-methyl-8-(4-hydroxymethylphenyl) luminol | 32.5 (at pH 12) rsc.org |

The research into this compound and its analogues as components of chemi- and bioluminescent systems is a promising field. By understanding the relationship between molecular structure and light emission, scientists can design new probes with tailored properties for a wide range of advanced applications.

Future Directions and Emerging Research Avenues for N Methyl 4 Amino Phthalimide

Exploration of Novel Derivatization Strategies for Enhanced Tunability

The core structure of N-Methyl-4-amino-phthalimide serves as a versatile scaffold for chemical modification, enabling the fine-tuning of its electronic and photophysical properties. Future research will increasingly focus on sophisticated derivatization strategies to enhance its performance for specific applications.

One promising avenue is the introduction of various substituents onto the phthalimide (B116566) ring. For instance, bromination of the this compound core yields N-methyl-4-amino-5-bromo-phthalimide, a key intermediate in the synthesis of specialized azo disperse dyes. google.com This highlights how targeted halogenation can create valuable precursors for the materials industry. A modular synthesis approach using a versatile bromo phthalimide precursor has also enabled access to highly fluorescent 6–aryl–4–amino N‐methyl phthalimides. researchgate.net The strategic addition of electron-rich aryl groups can significantly modulate the compound's fluorescence properties. researchgate.net

Future derivatization will likely explore a wider range of functional groups to control properties such as:

Solvatochromism: By adding polar or nonpolar moieties.

Quantum Yield: Introducing heavy atoms or rigidifying the structure.

Photo-switching capability: Incorporating photochromic units like azobenzenes, creating novel photoswitches based on the phthalimide framework. acs.org

Radical Generation: Designing N-acyloxyphthalimide derivatives that can act as nitrogen radical precursors under visible light photocatalysis, opening new synthetic pathways. acs.org

These strategies will allow for the rational design of this compound derivatives with tailored absorption/emission spectra, enhanced brightness, and specific responsiveness to their environment.

Advanced Computational Approaches for Multiscale Modeling

Computational chemistry is an indispensable tool for predicting and understanding the properties of complex molecules like this compound. Future research will leverage increasingly powerful computational methods to model its behavior across multiple scales, from electronic structure to bulk material properties.

Advanced computational techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are already being used to probe the electronic and optical properties of aminophthalimides. researchgate.netresearchgate.net These methods can elucidate how different aggregation modes and intermolecular interactions influence the UV-VIS spectra and other photophysical characteristics. researchgate.net For example, computational evaluations using specific functionals like the M06 meta-GGA hybrid functional with a polarized 6-311G(d,p) basis set have been employed to assess the potential of phthalimide derivatives in biological contexts. researchgate.net

Emerging research will likely focus on:

Excited-State Dynamics: Simulating the pathways of energy relaxation after photoexcitation to understand fluorescence, intersystem crossing, and non-radiative decay processes in greater detail.

Solvent Effects: Employing sophisticated solvent models to accurately predict solvatochromic shifts and the influence of specific solvent-solute interactions, such as hydrogen bonding. researchgate.net

In Silico Design: Using computational screening and molecular docking to design novel this compound derivatives with desired properties for applications like enzyme inhibition or as fluorescent probes before their synthesis. researchgate.netnih.gov

Multiscale Modeling: Combining quantum mechanical calculations on the molecule itself with classical molecular dynamics simulations to model its behavior in larger, more complex environments like polymer matrices or biological membranes.

These advanced computational approaches will accelerate the discovery of new derivatives and provide unprecedented insight into the structure-property relationships governing their function.

Integration into Complex Functional Materials and Devices